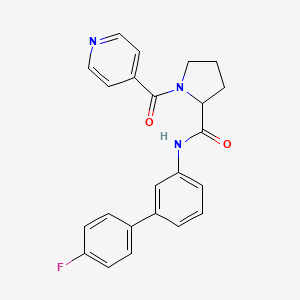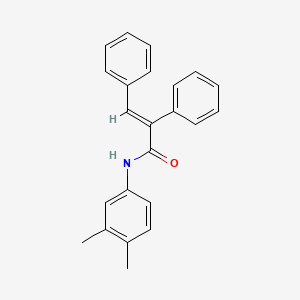![molecular formula C18H23N3O3 B6012498 N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)
N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide, also known as MPF-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide is not fully understood. However, it is believed to act on the endocannabinoid system, specifically by modulating the activity of the CB1 receptor. This leads to a reduction in inflammation and pain, as well as an increase in neuroprotective effects.
Biochemical and Physiological Effects:
N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain by modulating the activity of the CB1 receptor. It also has anxiolytic effects, which may be due to its ability to modulate the activity of the endocannabinoid system. In addition, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide is that it has been shown to have a high degree of selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide. One area of interest is its potential in the treatment of neurodegenerative diseases. Additional studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another area of interest is the development of new synthesis methods that can improve the yield and purity of N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide. Finally, there is a need for further studies to determine the safety and toxicity of N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide in humans.
Méthodes De Synthèse
N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The key steps include the condensation of 1-methyl-1H-pyrrole-3-carboxaldehyde with 2-piperidone, followed by the acylation of the resulting intermediate with 2-bromoacetyl bromide. The final step involves the reaction of the resulting intermediate with 2-furancarboxylic acid to yield N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide.
Applications De Recherche Scientifique
N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20-8-6-14(12-20)10-17(22)21-7-2-4-15(13-21)11-19-18(23)16-5-3-9-24-16/h3,5-6,8-9,12,15H,2,4,7,10-11,13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLFJZIDCMRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B6012417.png)
![5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6012424.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6012428.png)
![1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B6012437.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012458.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6012480.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6012484.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![methyl 5-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6012505.png)
![{1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6012514.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)